(3R)-3-amino-3-(oxolan-2-yl)propanamide

Description

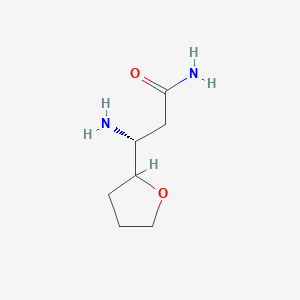

(3R)-3-Amino-3-(oxolan-2-yl)propanamide is a chiral compound featuring a propanamide backbone with an amino group at the 3R position and an oxolan-2-yl (tetrahydrofuran-2-yl) substituent.

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

(3R)-3-amino-3-(oxolan-2-yl)propanamide |

InChI |

InChI=1S/C7H14N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h5-6H,1-4,8H2,(H2,9,10)/t5-,6?/m1/s1 |

InChI Key |

BTYNZKPWZGQFJX-LWOQYNTDSA-N |

Isomeric SMILES |

C1CC(OC1)[C@@H](CC(=O)N)N |

Canonical SMILES |

C1CC(OC1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(oxolan-2-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of ®-glycidyl amine with oxalic acid to form the oxolane ring, followed by the introduction of the propanamide group through amidation reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as the purification of intermediates through crystallization or chromatography, and the final product would be obtained through recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(oxolan-2-yl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxolane ring can be reduced to form open-chain alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used under hydrogenation conditions.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Open-chain alcohols.

Substitution: Various substituted amides or amines.

Scientific Research Applications

(3R)-3-amino-3-(oxolan-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(oxolan-2-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the oxolane ring provides structural stability. The propanamide moiety can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs with Propanamide Backbones

The following compounds share the propanamide core but differ in substituents, influencing their biological and chemical profiles:

Key Structural and Functional Differences

Substituent Complexity: The target compound’s oxolan-2-yl and amino groups provide a balance of hydrophilicity and stereochemical specificity. In contrast, the triazole-containing analog (CAS 929972-45-2) introduces a sulfanyl group and heteroaromatic ring, likely improving binding to metal ions or aromatic targets . The trifluoromethyl-pyridine analog () exhibits high lipophilicity and metabolic resistance due to fluorine substituents, making it more suitable for targets requiring prolonged exposure .

Molecular Weight and Pharmacokinetics :

- The target compound’s molecular weight is presumed lower than the trifluoromethyl-pyridine analog (m/z 501), suggesting better membrane permeability. However, the latter’s bulkier structure may enhance target selectivity .

Synthetic Accessibility: The oxolan ring in the target compound may simplify synthesis compared to the triazole or azetidinone derivatives, which require multi-step heterocycle formation .

Biological Activity

(3R)-3-amino-3-(oxolan-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including interactions with biological targets, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C8H15N2O2

- Molecular Weight : 158.20 g/mol

- Functional Groups : Contains an oxolane ring and an amine group, which are critical for its biological activity.

Mechanistic Insights

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its unique structure allows it to modulate enzyme activities, potentially serving as a probe in biological assays. Compounds with similar structures often exhibit diverse biological activities, such as:

- Anti-inflammatory effects

- Antimicrobial properties

- Anticancer activities

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- Studies have utilized techniques like surface plasmon resonance and fluorescence spectroscopy to evaluate the binding affinity of this compound to specific enzymes. These studies have shown promising results in modulating enzyme activity, which could lead to therapeutic applications.

-

Therapeutic Applications :

- The compound has been explored for its potential use in treating diseases characterized by undesired angiogenesis, such as cancer. Research indicates that it may inhibit pathways involved in tumor growth and metastasis.

-

Comparative Analysis :

- A comparative analysis of structurally similar compounds reveals that variations in substituents can significantly affect biological activity. For instance, compounds with different ring structures or functional groups exhibit varying degrees of efficacy against specific biological targets.

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C8H15N2O2 | 158.20 g/mol | Contains an oxolane ring |

| (3R)-3-Amino-3-(furan-2-YL)propanamide | C7H10N2O2 | 154.17 g/mol | Furan moiety instead of oxolane |

| (3R)-3-Amino-3-(2-methylfuran-3-YL)propanamide | C8H12N2O2 | 168.19 g/mol | Methyl substitution on furan |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.